magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
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Overview
Description
magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a compound formed by the reaction of D-gluconic acid with magnesium ions. It is commonly used in the pharmaceutical and food industries due to its beneficial properties, such as its role as a magnesium supplement and its ability to act as a chelating agent. The compound is known for its high solubility in water and its stability, making it suitable for various applications.
Mechanism of Action
Target of Action
Magnesium gluconate primarily targets cells, nerves, muscles, and bones in the human body . It plays a crucial role in maintaining the normal physiological functioning of these targets .
Mode of Action
Magnesium gluconate acts by replacing deficient circulating levels of magnesium . It competes with calcium for membrane binding sites and stimulates calcium sequestration by the sarcoplasmic reticulum . This helps in maintaining a low resting intracellular free calcium ion concentration, which is essential for various cellular functions .
Biochemical Pathways
Magnesium gluconate affects over 300 enzyme systems that regulate a variety of biochemical reactions in the body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . It also plays a role in the reactions of pentose phosphate pathway of glucose oxidation .
Pharmacokinetics
The absorption of magnesium gluconate is inversely proportional to the amount ingested . Under controlled dietary conditions, 40% to 60% is absorbed, while at higher doses, the absorption rate is 15% to 36% . Once absorbed, 50% to 60% of magnesium gluconate is distributed to the bone, and 1% to 2% is distributed to the extracellular fluid . About 30% of magnesium gluconate is protein-bound . The excretion of magnesium gluconate occurs through the urine .
Result of Action
The action of magnesium gluconate results in the maintenance of a low resting intracellular free calcium ion concentration . This is essential for various cellular functions, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .
Action Environment
The action, efficacy, and stability of magnesium gluconate can be influenced by various environmental factors. For instance, certain conditions causing chronic magnesium deficiency may decrease levels of magnesium . These conditions include treatment with diuretics, a poor diet, alcoholism, or other medical conditions (e.g., severe diarrhea/vomiting, stomach/intestinal absorption problems, poorly controlled diabetes) .
Biochemical Analysis
Biochemical Properties
D-Gluconic acid, magnesium salt (2:1) plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. One of the primary enzymes it interacts with is glucose oxidase, which catalyzes the oxidation of glucose to D-Gluconic acid. This interaction is crucial for the production of D-Gluconic acid, which can then form complexes with magnesium ions to produce D-Gluconic acid, magnesium salt (2:1). Additionally, this compound acts as a chelating agent, binding to various metal ions such as calcium, iron, and copper, thereby influencing their bioavailability and activity in biochemical processes .
Cellular Effects
D-Gluconic acid, magnesium salt (2:1) has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of magnesium ions in the compound can activate certain enzymes involved in ATP synthesis, thereby enhancing cellular energy production. Furthermore, D-Gluconic acid, magnesium salt (2:1) can affect the expression of genes related to oxidative stress response, leading to improved cellular resilience against oxidative damage .
Molecular Mechanism
The molecular mechanism of D-Gluconic acid, magnesium salt (2:1) involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, through its magnesium ions. This binding can result in the activation or inhibition of these biomolecules, depending on the context. For example, magnesium ions can act as cofactors for various enzymes, enhancing their catalytic activity. Additionally, D-Gluconic acid, magnesium salt (2:1) can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Gluconic acid, magnesium salt (2:1) can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, D-Gluconic acid, magnesium salt (2:1) may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained effects on cellular function, including enhanced cellular metabolism and improved oxidative stress response .
Dosage Effects in Animal Models
The effects of D-Gluconic acid, magnesium salt (2:1) vary with different dosages in animal models. At low to moderate doses, the compound has been shown to have beneficial effects, such as improved metabolic function and enhanced resistance to oxidative stress. At high doses, D-Gluconic acid, magnesium salt (2:1) can exhibit toxic effects, including disruptions in cellular homeostasis and adverse impacts on organ function. Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, beyond which toxicity becomes apparent .
Metabolic Pathways
D-Gluconic acid, magnesium salt (2:1) is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. The compound is a product of the oxidation of glucose by glucose oxidase, and it can further participate in reactions involving metal ion chelation. Enzymes such as hexokinase and phosphoglucomutase can interact with D-Gluconic acid, magnesium salt (2:1), influencing metabolic flux and the levels of various metabolites. Additionally, the compound can affect the activity of enzymes involved in the tricarboxylic acid cycle, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, D-Gluconic acid, magnesium salt (2:1) is transported and distributed through specific transporters and binding proteins. Magnesium ions in the compound can be transported via magnesium-specific transporters, while D-Gluconic acid can be taken up by glucose transporters. The compound’s distribution is influenced by its interactions with these transporters, as well as its binding to cellular components such as proteins and membranes. This can affect the localization and accumulation of D-Gluconic acid, magnesium salt (2:1) within different cellular compartments .
Subcellular Localization
D-Gluconic acid, magnesium salt (2:1) exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to various cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s role in cellular metabolism and signaling. For instance, the presence of D-Gluconic acid, magnesium salt (2:1) in the mitochondria can enhance ATP production and improve cellular energy status .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-gluconic acid, magnesium salt (2:1) typically involves the neutralization of D-gluconic acid with magnesium hydroxide or magnesium carbonate. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid salt. The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}_7 + \text{Mg(OH)}_2 \rightarrow \text{C}6\text{H}{12}\text{O}_7\text{Mg} + 2\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of D-gluconic acid, magnesium salt (2:1) involves large-scale neutralization processes using magnesium oxide or magnesium carbonate. The reaction is conducted in large reactors with controlled temperature and pH to ensure complete reaction and high yield. The product is then purified through crystallization and drying processes.
Types of Reactions:
Oxidation: D-gluconic acid, magnesium salt (2:1) can undergo oxidation reactions, where the gluconic acid moiety is oxidized to form gluconate derivatives.
Reduction: The compound can be reduced under specific conditions to form reduced gluconate products.
Substitution: It can participate in substitution reactions where the magnesium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like calcium chloride or zinc sulfate are used for substitution reactions.
Major Products:
Oxidation: Gluconate derivatives.
Reduction: Reduced gluconate products.
Substitution: Metal gluconates such as calcium gluconate or zinc gluconate.
Scientific Research Applications
D-gluconic acid, magnesium salt (2:1) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Acts as a magnesium supplement in cell culture media and biological studies.
Medicine: Used in pharmaceutical formulations to provide magnesium, which is essential for various physiological functions.
Industry: Employed in food and beverage industries as a stabilizer and acidity regulator.
Comparison with Similar Compounds
Calcium gluconate: Similar to magnesium gluconate but provides calcium ions instead of magnesium.
Zinc gluconate: Provides zinc ions and is used for its immune-boosting properties.
Copper gluconate: Supplies copper ions and is used in various enzymatic reactions.
Uniqueness: D-gluconic acid, magnesium salt (2:1) is unique due to its high solubility and stability, making it an excellent source of magnesium for various applications. Its ability to act as a chelating agent further enhances its utility in different fields.
Properties
Key on ui mechanism of action |
Replaces deficient circulating levels of magnesium. By competing with calcium for membrane binding sites and by stimulating calcium sequestration by sarcoplasmic reticulum, magnesium helps in the maintenance of a low resting intracellular free calcium ion concentration, which is essential in various cellular functions. The electrical properties of membranes and their permeability characteristics are also affected by magnesium. Magnesium is essential to many enzymatic reactions in the body, serving as a cofactor in protein synthesis and in carbohydrate metabolism. Magnesium contributes to the structural development of bone and is also essential in the synthesis of DNA, RNA, and the antioxidant glutathione. Magnesium also plays an important role in the active transport of calcium and potassium ions across cell membranes, a process which is important to nerve impulse conduction, muscle contraction, and normal heart rhythm. In addition to the above, magnesium is an essential mineral required for the regulation of body temperature, nucleic acid and protein synthesis, and in preserving nerve and muscle cell electrical potentials. Magnesium supplementation during pregnancy may help to reduce fetal growth restriction and pre-eclampsia, as well to increase birth weight. |
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CAS No. |
3632-91-5 |
Molecular Formula |
C12H24MgO15 |
Molecular Weight |
432.62 g/mol |
IUPAC Name |
magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Mg.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |
InChI Key |
IAKLPCRFBAZVRW-XRDLMGPZSA-L |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Mg+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Mg+2] |
Key on ui other cas no. |
3632-91-5 |
Related CAS |
526-95-4 (Parent) |
solubility |
Soluble in cold water |
Synonyms |
oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |
Origin of Product |
United States |
Q1: How does magnesium gluconate exert its protective effects in myocardial ischemia-reperfusion injury?
A1: Research suggests that magnesium gluconate protects against myocardial ischemia-reperfusion injury through multiple mechanisms:
- Reducing Myocyte Apoptosis: Magnesium gluconate has been shown to decrease the expression of Fas and FasL, proteins involved in programmed cell death, ultimately reducing cardiomyocyte apoptosis [].
- Antioxidant Activity: The compound demonstrates antioxidant properties by increasing the activity of the antioxidant enzyme total superoxide dismutase (T-SOD) and decreasing the concentration of malondialdehyde (MDA), a marker of oxidative stress [].
- Nitric Oxide Modulation: Studies indicate that magnesium gluconate may increase nitric oxide (NO) levels, contributing to its cardioprotective effects. NO plays a role in vasodilation and reducing calcium overload in cardiomyocytes [, ].
Q2: Does magnesium gluconate affect intracellular calcium levels?
A2: Yes, studies show that magnesium gluconate can help regulate intracellular calcium levels. In models of myocardial ischemia-reperfusion injury, it has been shown to reduce calcium overload in cardiomyocytes, which contributes to its protective effects [].
Q3: What is the molecular formula and weight of magnesium gluconate?
A3: The molecular formula of magnesium gluconate is C12H22MgO14. Its molecular weight is 414.6 g/mol.
Q4: Is there any spectroscopic data available for magnesium gluconate?
A4: Yes, several studies have used spectroscopic techniques to characterize magnesium gluconate:
- Nuclear Magnetic Resonance (NMR): Both proton and carbon NMR have been used to confirm the structure of magnesium gluconate and investigate potential structural changes after treatment with "biofield energy" [, , , , , , , ].
- Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) has been employed to analyze the mass, fragmentation pattern, and isotopic abundance ratios of magnesium gluconate, particularly after being subjected to "biofield energy treatments" [, , , , , , , , ].
- Infrared Spectroscopy (IR): Fourier transform infrared spectroscopy (FTIR) has been used to study the functional groups present in magnesium gluconate and compare the spectra of treated and untreated samples [, , , , , , , , ].
- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy (UV-Vis) has been used in some studies to analyze the absorbance characteristics of magnesium gluconate and compare treated and untreated samples [, , , , , , , , ].
Q5: What analytical techniques are used to study the physicochemical properties of magnesium gluconate?
A5: Various techniques are employed to characterize the physicochemical properties of magnesium gluconate, including:
- Powder X-ray Diffraction (PXRD): This technique is used to determine the crystal structure and size of magnesium gluconate particles, and to identify potential polymorphic forms [, , , , , , , , ].
- Particle Size Analysis (PSA): This method is used to measure the particle size distribution of magnesium gluconate, providing insights into its flowability and dissolution properties [, , , , , , , , ].
- Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions in magnesium gluconate, such as melting point and heat of fusion, providing information about its thermal stability and potential polymorphic forms [, , , , , , , , ].
- Thermogravimetric Analysis (TGA): TGA measures the weight loss of magnesium gluconate as a function of temperature, providing information about its thermal stability and decomposition patterns [, , , , , , , , ].
Q6: Have there been any studies on the stability of magnesium gluconate under different storage conditions?
A6: While specific stability studies under various storage conditions were not discussed in the provided abstracts, several studies investigated the impact of "Biofield Energy Healing Treatment" on the thermal stability of magnesium gluconate using TGA and DSC. These studies suggested that the treated samples might exhibit altered thermal stability compared to the control samples [, , , , , , , , ].
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